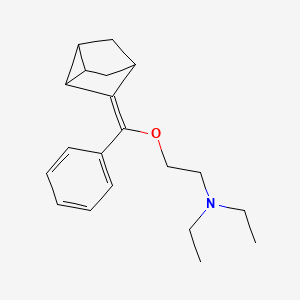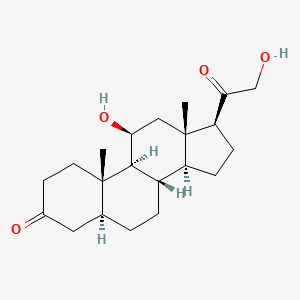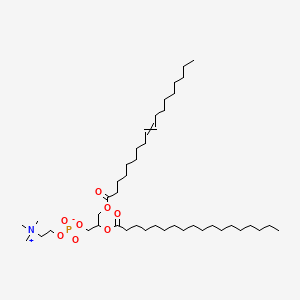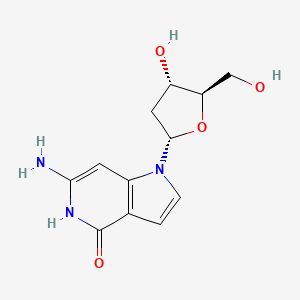
methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
説明
3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid methyl ester is a ring assembly and a member of pyrazoles.
科学的研究の応用
Structural and Spectral Analysis
- Structural Characteristics : Investigations into structurally related compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have focused on their combined experimental and theoretical studies. These studies include NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction techniques (Viveka et al., 2016).
Synthetic Chemistry
- Novel Synthesis Methods : The development of new synthetic routes for related compounds, such as the cyclization of certain ketenes to form benzoxazines, demonstrates the versatility and synthetic importance of pyrazole derivatives (Lisowskaya et al., 2006).
- Copper Ion-Induced Synthesis : Studies on compounds like methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate reveal the influence of copper ions in synthesizing novel pyrazole derivatives with potential applications in biomedical fields (Huang et al., 2017).
Material Science Applications
- Potential NLO Materials : N-substituted pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
Biomedical Applications
- Docking Studies for Biomedical Applications : Research on structurally similar compounds shows promise for regulation of inflammatory diseases, highlighting the potential biomedical applications of methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (Ryzhkova et al., 2020).
Organic Chemistry and Catalysis
- Radical Cyclisation Reactions : Aryl radical building blocks, like 2-(2-Bromophenyl)ethyl groups, have been used in cyclisation reactions onto azoles, including pyrazoles, to synthesize new heterocycles, demonstrating the potential for pyrazole-based compounds in organic synthesis (Allin et al., 2005).
作用機序
Target of Action
Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic compound that has been found to interact with several biological targets. One of the primary targets of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any changes in its activity can lead to significant behavioral changes and movement impairments .
Mode of Action
The compound interacts with its target, AchE, by inhibiting its activity . This inhibition disrupts the normal hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at the synapses . This can affect the transmission of nerve impulses in the cholinergic nervous system .
Biochemical Pathways
The inhibition of AchE by this compound affects several biochemical pathways. One of the key pathways influenced is the cholinergic pathway . The disruption of acetylcholine hydrolysis leads to an overexpression of reactive oxygen species (ROS) and free radicals, which can cause cellular damage . This oxidative stress can negatively affect various cellular components and lead to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
The inhibition of AchE by this compound can lead to significant molecular and cellular effects. These include an increase in acetylcholine levels at the synapses, leading to disrupted nerve impulse transmission . This can result in behavioral changes and movement impairments . At the cellular level, the compound’s action can lead to oxidative stress and the formation of MDA, indicating cellular oxidative injury .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction in ethanol, suggesting that its stability and reactivity may be affected by the solvent environment Additionally, the compound’s biological activity may be influenced by the physiological environment, including pH, temperature, and the presence of other biomolecules
特性
IUPAC Name |
methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKMOAWZRZMSCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390525 | |
| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78842-74-7 | |
| Record name | methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


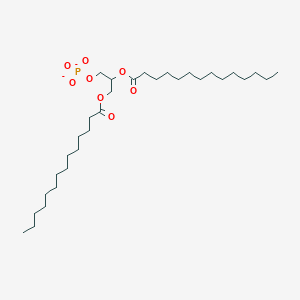
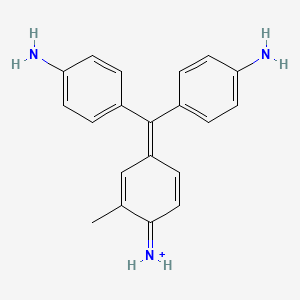
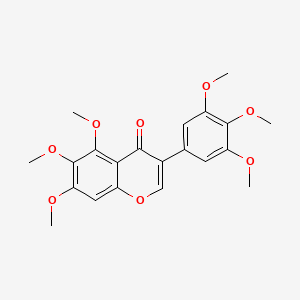

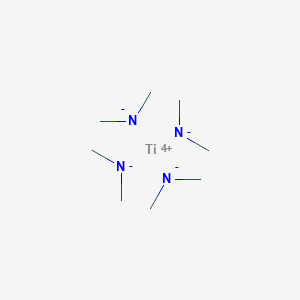
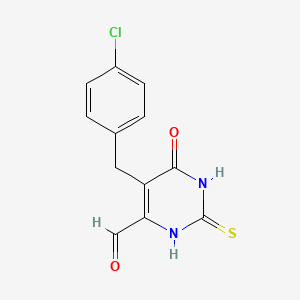
![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)

